molecular formula C11H15N3 B13834782 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane CAS No. 286944-38-5

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13834782
CAS No.: 286944-38-5
M. Wt: 189.26 g/mol
InChI Key: GFPKENYJHPZLJI-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This structure is significant in the field of drug discovery due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired product.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These interactions can modulate the activity of these receptors, leading to various biological effects . The compound’s unique structure allows it to bind selectively to these receptors, influencing their function and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

286944-38-5

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-pyridin-3-yl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-2-11(6-12-5-1)14-7-9-3-4-10(8-14)13-9/h1-2,5-6,9-10,13H,3-4,7-8H2

InChI Key

GFPKENYJHPZLJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1N2)C3=CN=CC=C3

Origin of Product

United States

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